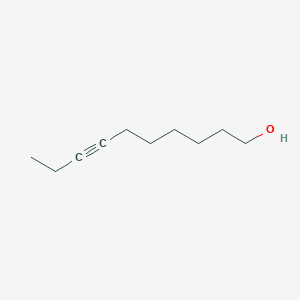

7-Decyn-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

69222-08-8 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

dec-7-yn-1-ol |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2,5-10H2,1H3 |

InChI Key |

ONKNSJPNHJFPCP-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCCCCCCO |

Origin of Product |

United States |

Significance of Alkynols As Versatile Organic Building Blocks

Alkynols, organic compounds containing both an alkyne and an alcohol functional group, are highly valued in organic synthesis. wikipedia.org Their utility stems from the presence of two distinct functional groups, the hydroxyl (-OH) and the carbon-carbon triple bond (C≡C), which can be selectively manipulated to create a wide array of more complex molecules. numberanalytics.comfastercapital.comnumberanalytics.com The triple bond, with its high electron density and linear geometry, serves as a reactive site for various addition reactions, while the hydroxyl group can undergo oxidation, esterification, or be converted into a good leaving group for substitution reactions. msu.edumasterorganicchemistry.com This dual reactivity makes alkynols crucial intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. numberanalytics.comfastercapital.com

The acidity of the hydrogen atom on a terminal alkyne is a particularly notable feature, allowing for the formation of acetylide anions. msu.eduucalgary.ca These anions are potent nucleophiles, capable of forming new carbon-carbon bonds through reactions with alkyl halides and other electrophiles, a fundamental process in extending carbon chains. jove.comlibretexts.org

Overview of Linear Decyn 1 Ols in Advanced Chemical Transformations

Linear decyn-1-ols are a specific subclass of alkynols that have a ten-carbon straight chain. The position of the triple bond along this chain significantly influences the molecule's reactivity and the types of transformations it can undergo. Research has shown that the isomerization of linear decyn-1-ols, the process of moving the triple bond to different positions within the carbon chain, can be controlled. researchgate.netresearchgate.netcdnsciencepub.com For instance, studies have demonstrated that under specific conditions, various isomers of decyn-1-ol can be converted to the thermodynamically favored 9-decyn-1-ol. researchgate.netresearchgate.netcdnsciencepub.com This ability to manipulate the alkyne position enhances the synthetic utility of the entire class of linear decyn-1-ols.

These compounds serve as precursors to a variety of other functionalized molecules. For example, the triple bond can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane, providing access to different stereoisomers and structural motifs. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, further expanding the range of accessible compounds.

Research Trajectories of 7 Decyn 1 Ol Within Modern Synthetic Chemistry

De Novo Synthesis Approaches to this compound

The de novo, or from scratch, synthesis of this compound involves constructing the ten-carbon chain through the coupling of smaller molecular fragments. A common and effective strategy is the alkylation of a terminal alkyne. This approach leverages the acidity of the terminal acetylenic proton, which can be removed by a strong base to form a potent acetylide nucleophile.

A plausible synthetic route to this compound is outlined below:

Formation of the Acetylide: The synthesis begins with a five-carbon terminal alkyne, 1-pentyne. Treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium (n-BuLi), deprotonates the terminal alkyne to generate the corresponding lithium or sodium pentynilide.

Nucleophilic Substitution (Alkylation): The resulting acetylide ion is then reacted with a five-carbon electrophile containing a leaving group at one end and a protected alcohol at the other. A suitable electrophile is 5-bromo-1-(tetrahydropyranyloxy)pentane. The acetylide attacks the carbon bearing the bromine atom in an Sₙ2 reaction, displacing the bromide and forming the C5-C6 bond of the target molecule. This creates a ten-carbon chain with the alkyne at the 7-position and a protected hydroxyl group at the 1-position.

Deprotection: The final step is the removal of the tetrahydropyranyl (THP) protecting group under mild acidic conditions (e.g., p-toluenesulfonic acid in ethanol) to reveal the primary alcohol, yielding the final product, this compound.

This method provides a direct and controlled way to assemble the this compound structure from readily available starting materials.

Isomerization Strategies for Alkyne Positional Control

While de novo synthesis can target a specific isomer, isomerization reactions provide a powerful alternative, allowing for the conversion of more accessible isomers into desired, often less thermodynamically stable, ones.

Base-Mediated Alkyne Isomerization ("Zipper Reaction")

The base-mediated, multi-positional isomerization of an internal alkyne to a terminal position is commonly known as the "alkyne zipper reaction". Current time information in Bangalore, IN.bloomtechz.com This contra-thermodynamic process is a cornerstone of synthetic chemistry for functionalizing long-chain hydrocarbons. nih.gov The reaction proceeds through a series of deprotonation and protonation steps, creating allenic intermediates that allow the triple bond to "walk" along the carbon chain. nih.gov

A classic application of the zipper reaction is the isomerization of an internal alkynol, such as 2-decyn-1-ol (B41293), to its terminal isomer, 9-decyn-1-ol. This transformation is particularly valuable as it moves the reactive alkyne group to the end of the chain, making it available for a host of subsequent reactions like coupling or functional group conversion. Current time information in Bangalore, IN. The reaction is driven to completion by the formation of a stable terminal acetylide anion, which is quenched during workup. pressbooks.pub

A highly effective reagent system for this conversion is the lithium salt of 1,3-diaminopropane (B46017), activated by the addition of potassium tert-butoxide. Current time information in Bangalore, IN.csic.es This mixed-metal amide base promotes rapid isomerization under relatively mild conditions, providing high yields of the terminal alkynol. csic.esmdpi.com

| Starting Material | Product | Reagent System | Yield | Reference |

|---|---|---|---|---|

| 2-Decyn-1-ol | 9-Decyn-1-ol | LiNH(CH₂)₃NH₂ / KOtBu in 1,3-Diaminopropane | ~85% | Current time information in Bangalore, IN. |

| 2-Decyn-1-ol | 9-Decyn-1-ol | Lithium / KOtBu in 1,3-Diaminopropane | 83-88% | mdpi.com |

The zipper reaction does not occur in a single leap from an internal to a terminal position. Instead, the alkyne migrates sequentially along the carbon chain. By carefully controlling reaction conditions, such as temperature, it is possible to isolate intermediate isomers. chemie-brunschwig.ch

Studies using the sodium salt of 1,3-diaminopropane have shown that at lower temperatures, the isomerization of linear decyn-1-ols can be monitored over time, revealing the appearance and disappearance of various isomers. chemie-brunschwig.choakwoodchemical.com Under specific, kinetically controlled conditions, the conversion of 2-decyn-1-ol can be stopped to favor the formation of 3-decyn-1-ol, a homopropargylic alcohol, which exhibits notable stability. chemie-brunschwig.chresearchgate.net

| Starting Material | Product | Reagent System | Isolated Yield | Reference |

|---|---|---|---|---|

| 2-Decyn-1-ol | 3-Decyn-1-ol | NaNH(CH₂)₃NH₂ in 1,3-Diaminopropane | 68% | chemie-brunschwig.chresearchgate.net |

The choice of base is critical to the success of the alkyne zipper reaction, influencing reaction rates, yields, and side product formation. nih.gov

Sodium Amide (NaNH₂): Historically, sodium amide was used for alkyne isomerizations, often requiring high temperatures and long reaction times. nih.govpressbooks.pub While effective, these harsh conditions can lead to polymerization and other side reactions. nih.gov In liquid ammonia (B1221849), NaNH₂ can effectively drive the equilibrium toward the terminal alkyne by forming the insoluble acetylide salt. pressbooks.pub

Potassium 3-aminopropylamide (KAPA): Prepared from potassium hydride and 1,3-diaminopropane, KAPA is a "superbase" that facilitates exceptionally rapid isomerization, often within minutes at low temperatures (0–20 °C). bloomtechz.compressbooks.pub However, the use of potassium hydride presents significant handling hazards and expense. Current time information in Bangalore, IN.mdpi.com

Lithium Amides and Mixed-Metal Systems: The lithium salt of 1,3-diaminopropane on its own is a poor isomerization reagent. mdpi.com However, its efficacy is dramatically enhanced by the addition of potassium tert-butoxide (KOtBu). csic.es This mixed-metal system is considered a cleaner, safer, and more cost-effective alternative to KAPA, providing high yields under mild conditions. csic.es It is believed that the addition of KOtBu to the lithium salt generates the highly active KAPA in situ. nih.gov Isomerization using potassium tert-butoxide alone in 1,3-diaminopropane is ineffective at producing the terminal isomer. csic.es

| Base System | Typical Conditions | Key Characteristics | Reference |

|---|---|---|---|

| Sodium Amide (NaNH₂) | High temperatures, long reaction times | Early method; harsh conditions can reduce yields. | nih.govpressbooks.pub |

| Potassium 3-aminopropylamide (KAPA) | 0-25 °C, minutes | Extremely rapid and efficient ("superbase"). Requires hazardous and expensive potassium hydride. | bloomtechz.compressbooks.pub |

| LiNH(CH₂)₃NH₂ + KOtBu | Room temperature, < 1 hour | Milder, safer, and higher yielding than older methods. Generates the active base in situ. | csic.esmdpi.com |

An important consideration in any synthetic transformation is its effect on existing stereocenters. The mechanism of the zipper reaction involves the deprotonation of carbons adjacent to the triple bond to form planar allenic intermediates. This process does not inherently affect stereocenters that are remote from the migrating alkyne.

Research has demonstrated that the zipper reaction can proceed with retention of configuration at a remote chiral center. For instance, the isomerization of optically active (R)-3-octyn-2-ol using KAPA yielded (R)-3-octyn-7-ol without significant racemization. chemie-brunschwig.ch This indicates that the stereochemical integrity of a hydroxyl-bearing carbon, when it is not directly involved in the deprotonation/reprotonation sequence of the migrating bond, is preserved during the reaction. Therefore, the alkyne zipper reaction is a powerful tool for modifying molecules with pre-existing, remote stereochemistry.

Regioselective Synthesis of Alkynyl Alcohols

The synthesis of a specific alkynyl alcohol isomer like this compound from a common precursor or in a reaction that could yield multiple positional isomers necessitates a high degree of regioselectivity. Regioselective reactions are chemical transformations that favor the formation of one constitutional isomer over another. In the context of synthesizing long-chain alkynyl alcohols, this often involves the precise placement of the carbon-carbon triple bond along the alkyl chain.

Research into the synthesis of various functionalized molecules demonstrates the application of regioselective methods involving alkynes. For instance, 1,3-dipolar cycloaddition reactions of terminal alkynes to azido-derivatives have been shown to proceed with high regioselectivity. researchgate.net While not directly synthesizing this compound, this principle of controlling the reaction at a specific site on the alkyne is fundamental.

Another general strategy involves the palladium-catalyzed cross-coupling of aryl iodides with terminal alkynes, where the aryl group adds to the less hindered end of the alkyne. acs.org Applying this logic to aliphatic fragments, the synthesis of a specific decyn-1-ol isomer can be achieved by coupling a terminal alkyne of appropriate length with a functionalized alkyl halide in the presence of a suitable catalyst.

The rearrangement of isomeric linear decyn-1-ols can also be controlled. For example, the reaction of various decyn-1-ol isomers with the sodium salt of 1,3-diaminopropane has been studied, indicating that under specific conditions, the triple bond can migrate along the carbon chain. sigmaaldrich.com Achieving the desired this compound would require conditions that favor the migration to, or stability at, the 7-position.

A summary of relevant regioselective strategies is presented below.

| Reaction Type | Reagents/Catalysts | Principle of Regioselectivity | Applicability to this compound Synthesis |

| C-C Coupling | Palladium catalysts, Copper(I) iodide | Coupling of a terminal alkyne with an alkyl halide. The position of the resulting internal alkyne is determined by the chain lengths of the two starting fragments. | To synthesize this compound, one could couple 1-heptyne (B1330384) with 3-bromopropan-1-ol (after protection of the hydroxyl group). |

| Alkyne Isomerization | NaNH₂/Al₂O₃, Sodium salt of 1,3-diaminopropane | Thermodynamic or kinetic control of triple bond migration along an alkyl chain to form the most stable isomer or an isomer trapped under specific conditions. sigmaaldrich.com | Starting from an isomeric mixture or a more readily available isomer (e.g., 2-decyn-1-ol), isomerization could potentially yield this compound. |

| Ring Opening of Cyclic Ethers | Iodotrimethylsilane, Alkynyllithium reagents | Ring opening of a suitable cyclic ether (e.g., tetrahydrofuran) yields a terminal iodo-alcohol, which can then be coupled with a specific lithium acetylide. thieme-connect.com | Opening tetrahydrofuran (B95107) yields a 4-iodobutanol derivative, which could be coupled with the lithium salt of 1-hexyne. |

Precursor-Based Synthetic Routes to this compound Analogs (e.g., from Decen-1-ols)researchgate.net

The synthesis of alkynyl alcohols and their analogs is often accomplished using precursor molecules that already contain the basic carbon skeleton. These routes can involve the conversion of other functional groups, such as alkenes, into the desired alkyne.

A pertinent strategy involves the use of ω-iodo(trialkylsiloxy)alkanes as versatile starting materials. thieme-connect.com These precursors are generated by the ring-opening of cyclic ethers. A key finding is that stable ω-iodo-1-(tert-butyldimethylsiloxy)alkanes can undergo C-C coupling reactions with alkynes. thieme-connect.com For instance, this method was used to synthesize 1-(tert-butyldimethylsiloxy)-5-decyne, an isomer of the target compound. thieme-connect.com This demonstrates a viable pathway where a precursor containing a protected alcohol and a reactive halide is coupled with an alkyne fragment to build the final carbon chain.

The reverse transformation, the conversion of an alkynyl alcohol to an alkenol, is also well-established, such as the hydrogenation of 1-(tert-butyldimethylsiloxy)-5-decyne to give (E)-5-decen-1-ol after deprotection. thieme-connect.com This highlights the synthetic relationship between these two classes of compounds. A synthetic route to this compound from a corresponding decen-1-ol (e.g., 7-decen-1-ol) would typically involve a two-step sequence:

Halogenation: Addition of a halogen (e.g., Br₂) across the double bond to form a vicinal dihalide (e.g., 7,8-dibromodecan-1-ol).

Double Dehydrohalogenation: Treatment with a strong base (e.g., sodium amide, NaNH₂) to eliminate two molecules of HBr, thereby forming the carbon-carbon triple bond at the desired position.

This precursor-based approach allows for the strategic placement of the alkyne functionality based on the double bond position in the starting alkene.

| Precursor | Key Transformation | Reagents | Resulting Analog | Reference |

| Cyclic Ethers (e.g., Tetrahydrofuran) | Ring opening followed by C-C coupling with an alkyne | 1. Iodotrimethylsilane2. Alkynyllithium | 1-(tert-butyldimethylsiloxy)-5-decyne | thieme-connect.com |

| 7-Decen-1-ol (Hypothetical) | Bromination & Double Dehydrohalogenation | 1. Br₂2. NaNH₂ | This compound | General Method |

| 9-Dodecyn-1-ol | Used as a precursor for deuterated analogs | Not specified | Deuterated (E)-11-tetradecenoic acid and related pheromones | researchgate.net |

Oxidative Transformations of the Hydroxyl Group

The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and the conditions employed. ibchem.com

Formation of Aldehydes and Carboxylic Acids

Aldehyde Synthesis: The partial oxidation of the primary alcohol in this compound to an aldehyde, 7-decynal, requires the use of mild oxidizing agents to prevent further oxidation to the carboxylic acid. masterorganicchemistry.comlibretexts.org Reagents such as Pyridinium Chlorochromate (PCC) are effective for this transformation. vedantu.comlibretexts.org The reaction is typically carried out in an anhydrous solvent, as the presence of water can lead to the formation of a hydrate (B1144303) intermediate, which is then susceptible to further oxidation. vedantu.comwikipedia.org To maximize the yield of the aldehyde, it can be distilled off from the reaction mixture as it forms, taking advantage of its lower boiling point compared to the starting alcohol. ibchem.comchemguide.co.uk

Carboxylic Acid Synthesis: Stronger oxidizing agents are used for the complete oxidation of the primary alcohol to a carboxylic acid, yielding 7-decynoic acid. masterorganicchemistry.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid (Jones oxidation). masterorganicchemistry.comchemistryviews.org To ensure the reaction goes to completion, an excess of the oxidizing agent is used, and the reaction is often heated under reflux to prevent the escape of any intermediate aldehyde before it can be fully oxidized. chemguide.co.uklibretexts.org

Table 1: Oxidation Reactions of this compound

| Product | Reagent(s) | Reaction Conditions | Reference |

|---|---|---|---|

| 7-Decynal | Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) | vedantu.comlibretexts.org |

| 7-Decynoic Acid | Potassium Permanganate (KMnO₄) | Aqueous solution, often alkaline | wikipedia.orgbyjus.com |

| 7-Decynoic Acid | Chromic Acid (H₂CrO₄) / Jones Reagent | Acetone, H₂SO₄ | masterorganicchemistry.comchemistryviews.org |

Reductive Transformations of the Alkyne Moiety

The alkyne triple bond in this compound can be selectively reduced to a cis- or trans-alkene or fully reduced to an alkane. wikipedia.org

Stereoselective Hydrogenation to Olefins (e.g., (7E)-7-Decen-1-ol and (7Z)-7-Decen-1-ol)

Formation of (7Z)-7-Decen-1-ol (cis-alkene): The stereospecific synthesis of the cis-alkene, (7Z)-7-decen-1-ol, is achieved through catalytic hydrogenation using a "poisoned" catalyst. wikipedia.org The most common catalyst for this transformation is Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with a catalyst poison like lead acetate (B1210297) or quinoline. wikipedia.orgiitk.ac.inchemistrytalk.org This deactivation of the palladium catalyst prevents over-reduction to the alkane and ensures a syn-addition of hydrogen across the triple bond, resulting in the cis-alkene. chemistrytalk.orgbyjus.com

Formation of (7E)-7-Decen-1-ol (trans-alkene): The synthesis of the trans-alkene, (7E)-7-decen-1-ol, is accomplished using a dissolving metal reduction. masterorganicchemistry.comlibretexts.org This reaction involves treating this compound with an alkali metal, typically sodium, in liquid ammonia at low temperatures (-33 °C or below). jove.comtestbook.com The mechanism involves the formation of a radical anion intermediate, which is protonated by the ammonia solvent. The resulting vinylic radical favors a more stable trans configuration before the addition of a second electron and final protonation, leading to the trans-alkene product. libretexts.org

Full Reduction to Alkanes

Complete reduction of the alkyne in this compound to the corresponding alkane, decan-1-ol, is achieved through catalytic hydrogenation with a more active catalyst than those used for partial reduction. wikipedia.org Typical catalysts include palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). wikipedia.orglibretexts.org The reaction is carried out under an atmosphere of hydrogen gas (H₂). nih.gov

Table 2: Reduction Reactions of the Alkyne in this compound

| Product | Reagent(s) | Key Features | Reference |

|---|---|---|---|

| (7Z)-7-Decen-1-ol | H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate) | Syn-addition, forms cis-alkene | wikipedia.orgiitk.ac.inbyjus.com |

| (7E)-7-Decen-1-ol | Na, liquid NH₃ | Anti-addition, forms trans-alkene | masterorganicchemistry.comlibretexts.orgjove.com |

| Decan-1-ol | H₂, Pd/C (or Pt, Ni) | Complete saturation of the triple bond | libretexts.orglookchem.com |

Nucleophilic Substitution Reactions Involving the Hydroxyl Functionality

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. chemistrysteps.com This is typically achieved by protonating the alcohol with a strong acid or by converting it into an intermediate such as a tosylate or a haloalkane.

For primary alcohols like this compound, the reaction with hydrogen halides (HBr, HCl) proceeds via an Sₙ2 mechanism. chemistrysteps.comlibretexts.org The alcohol is first protonated by the acid, forming a good leaving group (water). The halide ion then acts as a nucleophile, attacking the carbon and displacing the water molecule. libretexts.org Alternatively, reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide, respectively, often with inversion of configuration if a chiral center were present. khanacademy.orglibretexts.org

Table 3: Nucleophilic Substitution of this compound

| Product | Reagent(s) | Mechanism | Reference |

|---|---|---|---|

| 1-Bromo-7-decyne | PBr₃ or HBr | Sₙ2 | chemistrysteps.comlibretexts.org |

| 1-Chloro-7-decyne | SOCl₂ or HCl (with ZnCl₂ catalyst) | Sₙ2 | libretexts.orgjove.com |

Electrophilic Additions to the Triple Bond

The electron-rich triple bond of this compound is susceptible to electrophilic addition reactions. These reactions proceed through intermediates like vinyl cations or cyclic ions.

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond can occur once to form a haloalkene or twice to form a geminal dihalide (where both halogens are on the same carbon). libretexts.org For an internal alkyne like this compound, the addition is not regioselective in the first step and can produce a mixture of products where the halogen adds to either C-7 or C-8. youtube.comchemistrysteps.com The addition of a second equivalent of HX will then follow Markovnikov's rule, with the hydrogen adding to the carbon that already has a hydrogen and the halogen adding to the carbon bearing the first halogen. chemistrysteps.com

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the triple bond yields a dihaloalkene after the first addition, typically with anti-stereochemistry. libretexts.org If an excess of the halogen is used, a second addition occurs to form a tetrahaloalkane. libretexts.org

Hydration: The acid-catalyzed addition of water (hydration) across the triple bond initially forms an enol, which is an alcohol on a double bond. lumenlearning.com This enol is unstable and rapidly tautomerizes to the more stable keto form. jove.com For an unsymmetrical internal alkyne like this compound, hydration is not regioselective and will produce a mixture of two isomeric ketones: decan-7-one and decan-8-one. libretexts.orgchemistrysteps.com The reaction is often catalyzed by mercuric sulfate (B86663) (HgSO₄) to increase the reaction rate. lumenlearning.comjove.com

Table 4: Electrophilic Addition to the Alkyne in this compound

| Reaction | Reagent(s) | Product(s) | Key Features | Reference |

|---|---|---|---|---|

| Hydrohalogenation | HX (e.g., HBr, HCl) | Mixture of 7-halo-7-decen-1-ol and 8-halo-7-decen-1-ol | Non-regioselective for internal alkyne | youtube.comresearchgate.net |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | 7,8-Dihalo-7-decen-1-ol | Anti-addition | libretexts.org |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of decan-7-one-1-ol and decan-8-one-1-ol | Forms ketones via enol intermediate; non-regioselective | lumenlearning.comlibretexts.orgacs.org |

Transition Metal-Catalyzed Transformations

The terminal alkyne group of this compound is a versatile handle for numerous transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in modern organic synthesis for building molecular complexity.

Carbometallation involves the addition of an organometallic reagent across a carbon-carbon multiple bond. While various metals can catalyze this process, manganese has proven effective for the phenylation of acetylenic compounds. acs.org In a typical reaction, a phenyl Grignard reagent, such as phenylmagnesium bromide, adds across the alkyne in the presence of a catalytic amount of a manganese(II) salt, like manganese(II) chloride. acs.org This process, known as carbomanganation, generally proceeds with high regio- and stereoselectivity. acs.org

For an acetylenic alcohol, the reaction affords a phenyl-substituted alkenyl alcohol. acs.org For example, the manganese-catalyzed reaction of a homopropargylic alcohol with phenylmagnesium bromide yields the corresponding (E)-phenylated product with high selectivity. acs.org The reaction is typically performed at elevated temperatures in a solvent like toluene. acs.org This method provides a direct route to stereospecifically substituted alkenes, which are important building blocks in organic synthesis. acs.org

| Component | Example | Role |

|---|---|---|

| Substrate | This compound | Alkyne source |

| Reagent | Phenylmagnesium bromide (PhMgBr) | Phenyl group source |

| Catalyst | Manganese(II) chloride (MnCl₂) | Catalyzes carbometallation |

| Solvent | Toluene | Reaction medium |

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes. mdpi.comresearchgate.net This reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, typically in the presence of an amine base. nih.gov As a terminal alkyne, this compound is an ideal substrate for this transformation.

The reaction mechanism begins with the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then undergoes oxidative addition with the 1-haloalkyne. Subsequent reductive elimination yields the unsymmetrical diyne product and regenerates the copper(I) catalyst. researchgate.netnih.gov This coupling is highly selective, producing the desired heterodimer with minimal formation of homocoupled byproducts. nih.gov The resulting diynol can be a precursor to a wide array of biologically active molecules and functional materials. mdpi.com

| Component | Example | Role |

|---|---|---|

| Terminal Alkyne | This compound | Nucleophilic alkyne partner |

| Haloalkyne | 1-Bromo-1-alkyne | Electrophilic alkyne partner |

| Catalyst | Copper(I) bromide (CuBr) | Forms copper acetylide |

| Base | Piperidine, Ethylamine | Deprotonates terminal alkyne |

| Solvent | Methanol, THF | Reaction medium |

Hydroboration: The hydroboration-oxidation of alkynes is a two-step process that converts the triple bond into a carbonyl group. rsc.org For a terminal alkyne like this compound, this reaction typically yields an aldehyde. The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or a bulkier borane like disiamylborane, across the triple bond. rsc.orgbeilstein-journals.org This addition occurs in a concerted, anti-Markovnikov fashion, where the boron atom adds to the terminal, less substituted carbon. beilstein-journals.orgrsc.org The subsequent oxidation of the resulting organoborane intermediate, usually with hydrogen peroxide in a basic solution, replaces the carbon-boron bond with a carbon-hydroxyl bond, leading to an enol that tautomerizes to the more stable aldehyde. beilstein-journals.org This reaction effectively converts this compound into 10-hydroxydecanal.

Hydroamination: This reaction involves the addition of an N-H bond from an amine across the carbon-carbon triple bond. ecust.edu.cn It is an atom-economical method for synthesizing enamines, imines, and other nitrogen-containing compounds. mdpi.com The reaction generally requires a catalyst, with various transition metals such as gold, palladium, and rhodium being effective. ecust.edu.cnmdpi.com The intermolecular hydroamination of this compound with an amine would lead to the formation of an enamine or, after tautomerization, an imine, depending on the amine and reaction conditions. Intramolecular hydroamination can also be used to form nitrogen-containing heterocyclic compounds. ecust.edu.cn

The presence of both an alkyne and a hydroxyl group within the same molecule allows this compound to undergo intramolecular cyclization, or cycloisomerization, to form various oxygen-containing heterocycles. These reactions are typically catalyzed by transition metals that activate the alkyne toward nucleophilic attack by the distal hydroxyl group. beilstein-journals.orgthieme-connect.com

A variety of catalysts, including those based on gold, platinum, ruthenium, and copper, have been shown to be effective for the cycloisomerization of alkynols. mdpi.comecust.edu.cnd-nb.info The reaction pathway and resulting product can be influenced by the choice of catalyst, the substrate structure, and the reaction conditions. For an alkynol like this compound, intramolecular cyclization via a 6-endo-dig pathway could potentially lead to the formation of a seven-membered oxacyclic product, specifically a substituted oxepane (B1206615) derivative containing an endocyclic or exocyclic double bond. Gold- and ruthenium-based catalysts are particularly noted for their ability to promote the endo cycloisomerization of alkynols through the formation of η²-alkyne or vinylidene intermediates, respectively. rsc.org These cycloisomerization reactions are highly atom-economical and provide efficient routes to complex cyclic ethers from linear precursors.

Derivatization via Esterification and Etherification

The primary alcohol functionality of this compound is readily derivatized through standard organic reactions such as esterification and etherification, allowing for modification of the molecule's physical and chemical properties while preserving the reactive alkyne group.

Esterification: Esters are commonly synthesized by reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. The hydroxyl group of this compound can react with various carboxylic acids (or their more reactive derivatives like acyl chlorides or acid anhydrides) to form the corresponding esters. Concentrated sulfuric acid is a typical catalyst for this reversible reaction. To drive the equilibrium toward the product, the ester can be distilled off as it forms, or a dehydrating agent can be used to remove the water byproduct.

Etherification: The conversion of the alcohol group in this compound to an ether can be achieved through methods like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction. This method allows for the introduction of a wide variety of alkyl or aryl groups, forming ethers such as 1-(alkoxy)dec-7-yne. Etherification is a key step in many synthetic routes where protection of the hydroxyl group is necessary or where the ether linkage is a desired structural feature.

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid + Acid Catalyst (e.g., H₂SO₄) | Ester |

| Esterification | Acyl Chloride + Base (e.g., Pyridine) | Ester |

| Esterification | Acid Anhydride + Base/Catalyst | Ester |

| Etherification | Base (e.g., NaH) then Alkyl Halide (e.g., R-Br) | Ether |

Table of Compounds

| Compound Name | Role/Mention |

|---|---|

| This compound | Primary subject of the article |

| Phenylmagnesium bromide | Reagent in carbometallation |

| Manganese(II) chloride | Catalyst for carbometallation |

| Toluene | Solvent |

| Copper(I) bromide | Catalyst for Cadiot-Chodkiewicz coupling |

| Piperidine | Base in Cadiot-Chodkiewicz coupling |

| Methanol | Solvent |

| Tetrahydrofuran (THF) | Solvent |

| Borane | Reagent for hydroboration |

| Disiamylborane | Reagent for hydroboration |

| Hydrogen peroxide | Oxidant in hydroboration-oxidation |

| 10-Hydroxydecanal | Product of hydroboration-oxidation |

| Sulfuric acid | Catalyst for esterification |

| Sodium hydride | Base for etherification |

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 7-decyn-1-ol. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and chemical environment of each atom within the molecule can be established.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the different types of protons present in this compound and their neighboring atoms. The chemical shift (δ) of each proton signal in the spectrum is indicative of its electronic environment. libretexts.org

In a typical ¹H NMR spectrum of this compound, the following characteristic signals are observed: a triplet corresponding to the terminal methyl group (C10 protons), multiplets for the methylene (B1212753) groups (C2, C3, C4, C5, C6, and C9 protons), a triplet for the methylene group adjacent to the hydroxyl group (C1 protons), and a triplet for the protons on the alkyne carbon (C8). youtube.comyoutube.com The integration of these signals confirms the number of protons in each unique environment. youtube.com

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.64 | t | -CH₂OH (C1) |

| 2.18 | m | -CH₂-C≡CH (C6) |

| 1.94 | t | ≡C-H (C7) |

| 1.57 - 1.29 | m | -(CH₂)₄- |

| 0.90 | t | -CH₃ (C10) |

Note: Chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS), and can vary slightly depending on the solvent used. libretexts.org

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to define the carbon framework of this compound. udel.edu Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. masterorganicchemistry.com The chemical shifts of these signals provide insights into the hybridization and bonding environment of the carbon atoms. oregonstate.edu

The ¹³C NMR spectrum of this compound will display signals corresponding to the ten carbon atoms in the molecule. Key signals include those for the carbon attached to the hydroxyl group (C1), the two sp-hybridized carbons of the alkyne group (C7 and C8), and the remaining sp³-hybridized carbons of the alkyl chain. libretexts.org

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 84.6 | C7 (≡C-H) |

| 68.1 | C8 (-C≡) |

| 63.0 | C1 (-CH₂OH) |

| 32.7 - 18.4 | C2-C6, C9 |

| 14.1 | C10 (-CH₃) |

Note: Chemical shifts are referenced to a standard, such as TMS, and can exhibit minor variations based on the solvent. sigmaaldrich.com

To further confirm the structural assignment of this compound, two-dimensional (2D) NMR techniques are utilized. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it correlates the signals of directly bonded proton and carbon atoms. columbia.edu

In the HSQC spectrum of this compound, cross-peaks are observed between the proton signals in the ¹H NMR spectrum and the carbon signals in the ¹³C NMR spectrum for each C-H bond. rsc.org This provides unambiguous evidence for the connectivity within the molecule, for instance, confirming which protons are attached to which carbon atoms in the alkyl chain and at the alcohol and alkyne functionalities.

Deuterium (B1214612) labeling is a powerful tool used to investigate the mechanisms of chemical reactions. symeres.com In the context of reactions involving this compound, deuterium can be strategically incorporated into the molecule to trace the fate of specific hydrogen atoms during a reaction. rsc.org For example, by replacing the acidic alkyne proton with deuterium, one can study the mechanism of alkyne isomerization or addition reactions. mdpi.com The presence and location of the deuterium label in the products can be determined by techniques such as NMR spectroscopy or mass spectrometry, providing crucial insights into the reaction pathway. acs.orgcaltech.eduacs.orgresearchgate.netacs.org

Vibrational Spectroscopy (IR) for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound. nobraintoosmall.co.nzlibretexts.org The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the bonds within the molecule.

For this compound, the IR spectrum will exhibit characteristic absorption peaks for the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C), and the terminal alkyne C-H bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 (strong, broad) | O-H stretch | Alcohol |

| ~3310 (sharp) | ≡C-H stretch | Terminal Alkyne |

| ~2120 (weak) | C≡C stretch | Alkyne |

| ~2930, ~2860 | C-H stretch (sp³ hybridized) | Alkyl Chain |

The presence of these distinct bands in the IR spectrum provides strong evidence for the structural integrity of this compound. nist.govnist.govchemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to assess the purity of this compound and to analyze complex mixtures containing this compound. idosi.orgresearchgate.netjaper.in

In a GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in the gas chromatograph. gcms.cz Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. nih.govnih.gov

For this compound, the gas chromatogram will show a single major peak if the sample is pure, with the retention time being characteristic of the compound under the specific GC conditions. The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule, as well as characteristic fragment ions resulting from the cleavage of bonds within the molecule. This data is invaluable for confirming the identity and assessing the purity of this compound. nist.govnist.gov

Other Chromatographic and Spectrometric Techniques for Advanced Characterization

Beyond the foundational analyses provided by NMR and IR spectroscopy, a suite of advanced chromatographic and spectrometric techniques is essential for the comprehensive characterization of this compound, particularly for resolving complex mixtures, identifying trace impurities, and determining enantiomeric purity. These methods are critical in research settings for ensuring the compound's suitability for specific synthetic applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. In the context of this compound, GC-MS serves to confirm molecular weight and identify impurities, including positional isomers which are common byproducts in alkyne synthesis. The gas chromatograph separates components of a sample mixture based on their volatility and interaction with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint.

While direct GC-MS data for this compound is not prominently published, analysis of its isomers, such as 5-decyn-1-ol (B1582671) and 9-decyn-1-ol, is documented, demonstrating the utility of the technique for this class of compounds. nih.govnih.gov For instance, the mass spectrum of a decynol would be expected to show a molecular ion peak corresponding to its molecular weight (154.25 g/mol ) and characteristic fragmentation patterns resulting from the cleavage of the alkyl chain and the position of the alkyne and hydroxyl functional groups. GC is also crucial for monitoring the progress of synthesis reactions, such as the isomerization of 2-decyn-1-ol (B41293) to 3-decyn-1-ol.

In research, GC-MS is applied to detect and identify various alkynols, including decynol derivatives, in complex matrices like essential oils and commercial beverages. idosi.orgresearchgate.netheraldopenaccess.us The interpretation of the mass spectrum is typically performed by comparing it against established spectral libraries, such as the National Institute of Standards and Technology (NIST) database. researchgate.net

Table 1: Illustrative GC-MS Data for Decynol Isomers and Related Compounds

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Context/Matrix | Reference |

|---|---|---|---|---|

| 2-Decyn-1-ol | ~8.6 | Not Specified | Non-alcoholic beverage | idosi.org |

| 3-Decyn-2-ol | Not Specified | Not Specified | Ethanolic plant extract | researchgate.net |

| 9-Decyn-1-ol | Not Specified | Data available in spectral libraries | Chemical Database | nih.gov |

| 5-Decyn-1-ol | Not Specified | Data available in spectral libraries | Chemical Database | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of long-chain alcohols like this compound, which may have limited volatility for GC. numberanalytics.comnih.gov HPLC offers versatile separation modes, including normal-phase, reversed-phase, and silver ion chromatography, making it suitable for both purification and detailed analytical characterization.

Silver Ion HPLC (Ag-HPLC): This specialized technique is particularly effective for separating unsaturated compounds, including alkynols. The separation mechanism is based on the reversible interaction between the π-electrons of the triple bond in this compound and silver ions impregnated onto the stationary phase. mdpi.com The strength of this interaction, and thus the retention time, is influenced by the number and position of the unsaturated bonds. This allows for the efficient separation of this compound from its alkenyl or other alkynyl isomers. The resolution can be finely tuned by adjusting parameters such as the mobile phase composition (e.g., gradients of hexane (B92381) and toluene) and column temperature. mdpi.com

Chiral HPLC: For applications where stereochemistry is critical, chiral HPLC is used to separate enantiomers. Since this compound itself is not chiral, this technique would be applied to chiral derivatives or related chiral long-chain acetylene (B1199291) alcohols. The process often involves derivatizing the racemic alcohol with a chiral resolving agent, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to form diastereomeric esters. These diastereomers can then be separated on a standard silica (B1680970) gel HPLC column, achieving high resolution factors. mdpi.com This approach is invaluable for synthesizing enantiopure compounds for research in areas like pheromone chemistry.

Table 2: Exemplary HPLC Separation Parameters for Long-Chain Acetylenic Alcohols

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Silver Ion HPLC (Ag-HPLC) | ChromSpher 5 Lipids (Ag+) | Hexane/Toluene Gradient | APCI-MS | Separation of unsaturated hydrocarbons | mdpi.com |

| Chiral HPLC (as diastereomers) | Silica Gel | Hexane/EtOAc (80:1) | UV | Separation of enantiomers of long-chain acetylene alcohols | mdpi.com |

| Reversed-Phase HPLC | C18 or C8 | Not Specified | Refractive Index (RI) | Quantification of long-chain lipids | nih.gov |

Other Advanced Techniques

For exceptionally complex mixtures, more advanced methods like two-dimensional gas chromatography (GCxGC) can be employed. GCxGC provides significantly enhanced peak capacity and resolution by subjecting the effluent from a primary GC column to a second, different column for further separation. lcms.cz This technique, often coupled with a high-resolution mass spectrometer, would be capable of resolving this compound from a multitude of closely related isomers and matrix components in intricate samples. cpur.in

Applications of 7 Decyn 1 Ol in Complex Molecule Synthesis

Role in Pharmaceutical Intermediate Synthesis

The alkyne and alcohol functionalities in 7-Decyn-1-OL are valuable handles for the construction of pharmaceutical intermediates. Alkynes are present in a number of drugs and are known to be important for their biological activity juniperpublishers.com. For instance, some antifungal agents contain alkynyl groups juniperpublishers.com. The synthesis of fluconazole, a widely used antifungal drug, and its analogues involves the creation of a tertiary alcohol, and various synthetic strategies have been explored to create more potent derivatives mdpi.comresearchgate.netpharmdbm.com.

While no specific pharmaceutical has been identified as being directly synthesized from this compound in the reviewed literature, its potential as a building block is evident. The terminal alkyne can be used in click chemistry reactions or other coupling reactions to link different molecular fragments, while the hydroxyl group can be used to introduce ester or ether linkages, or can be oxidized to an aldehyde or carboxylic acid for further transformations.

Table 2: Potential Pharmaceutical Scaffolds from this compound

| Functional Group | Potential Reactions | Resulting Structural Motif | Therapeutic Area (Potential) |

|---|---|---|---|

| Alkyne | Sonogashira coupling, Click chemistry (CuAAC) | Aryl-alkynes, Triazoles | Antifungal, Anticancer |

| Alcohol | Esterification, Etherification, Oxidation | Esters, Ethers, Aldehydes, Carboxylic acids | Various |

Utilization in Agrochemical Intermediate Synthesis

Similar to pharmaceuticals, the development of new agrochemicals, such as pesticides and herbicides, often involves the synthesis of complex organic molecules. Pyrethroids are a major class of synthetic insecticides whose synthesis involves the esterification of a specific acid with an alcohol arkat-usa.orgyoutube.com. The synthesis of pyrethroid analogues has been explored using various synthetic methods, including those involving alkyne-containing intermediates google.comresearchgate.net.

The structural features of this compound make it a candidate for the synthesis of novel agrochemicals. The lipophilic carbon chain combined with the reactive alkyne and alcohol groups allows for the creation of diverse structures. The alkyne could be incorporated into the final molecule to enhance efficacy or modify its properties, or it could be used as a handle for further synthetic manipulations.

Application in Specialty Polymer and Material Science Research

The development of functional polymers with tailored properties is a significant area of materials science research researchgate.netnih.govmtu.edumdpi.com. Acetylenic alcohols are valuable monomers for the synthesis of specialty polymers because both the alkyne and hydroxyl groups can be polymerized or functionalized idpublications.orgeconferencezone.orgnih.gov. The polymerization of the alkyne group can lead to conjugated polymers with interesting electronic and optical properties. The hydroxyl group can be used for condensation polymerizations to form polyesters or polyethers, or it can be functionalized to introduce specific properties into the polymer.

This compound, as a bifunctional monomer, could be used to synthesize a variety of functional polymers. For example, it could be incorporated into polyesters to introduce pendant alkyne groups, which could then be used for post-polymerization modification via click chemistry to attach other functional molecules. This approach allows for the creation of polymers with precisely controlled architectures and functionalities for applications in areas such as drug delivery, sensors, and advanced coatings.

Table 3: Potential Polymer Structures Incorporating this compound

| Polymerization Strategy | Resulting Polymer Type | Potential Applications |

|---|---|---|

| Polyesterification (using the -OH group) | Polyester with pendant alkyne groups | Functional coatings, Drug delivery systems |

| Alkyne polymerization | Polyacetylene derivative | Conductive materials, Sensors |

| Post-polymerization modification (via the alkyne) | Graft copolymers | Smart materials, Biomaterials |

Functional Linkers in Chemical Biology (e.g., PROTACs)

In the field of chemical biology, functional linkers are crucial components used to connect two or more distinct molecular entities, such as a targeting molecule and a payload. Proteolysis-targeting chimeras (PROTACs) are a prominent example, representing a novel therapeutic modality. PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of that protein by the cell's proteasome.

A typical PROTAC consists of three parts: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that joins them. The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the proper formation of the ternary complex (POI-PROTAC-E3 ligase) and ultimately determine the efficiency of protein degradation. precisepeg.comnih.gov

Molecules like this compound possess the necessary characteristics to serve as precursors for such linkers. The hydroxyl group provides a reactive handle for attachment to one of the ligands, while the alkyne group offers a second handle for conjugation to the other ligand, often via click chemistry. Alkyl chains, such as the one in this compound, are common motifs in PROTAC linkers. nih.gov

While specific examples detailing the incorporation of this compound into PROTACs are not prominently featured in the literature, its isomer, 9-decyn-1-ol, has been successfully used as an alkyl-based PROTAC linker. For instance, 9-decyn-1-ol was utilized in the synthesis of INY-03-041, a potent and selective pan-Akt degrader. medchemexpress.comimmunomart.com In this synthesis, the linker connects the ATP-competitive AKT inhibitor GDC-0068 to the E3 ligase ligand Lenalidomide. medchemexpress.comimmunomart.com The use of a decyn-ol isomer in this context highlights the utility of this class of molecules for creating the flexible chains often required for optimal ternary complex formation.

| Feature | Description | Relevance of Alkynyl Alcohol Linkers |

| Structure | Connects a Protein of Interest (POI) ligand to an E3 Ligase ligand. | The hydrocarbon chain provides spacing and appropriate geometry. |

| Function | Orients the two ligands to facilitate stable ternary complex formation (POI-PROTAC-E3 Ligase). | Linker length and flexibility, influenced by the alkyl chain, are critical for degradation efficiency. nih.gov |

| Key Moieties | Often composed of alkyl chains, polyethylene glycol (PEG) units, or more rigid structures like triazoles. precisepeg.comnih.gov | This compound provides a ten-carbon alkyl chain with two distinct functional handles (-OH and alkyne). |

| Example of Use | The isomer 9-Decyn-1-ol is a linker component in the pan-Akt degrader INY-03-041. medchemexpress.comimmunomart.com | Demonstrates the applicability of the C10 alkynol scaffold in advanced chemical biology. |

Contributions to Click Chemistry Methodologies

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, often proceeding under mild, biocompatible conditions. wikipedia.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that joins a molecule containing an azide with one containing a terminal alkyne to form a stable triazole ring. bio-connect.nlresearchgate.net

The alkyne functional group within this compound makes it a suitable participant for cycloaddition reactions. The CuAAC reaction is a cornerstone of bioconjugation, used to link molecules for applications in drug discovery, diagnostics, and materials science. bio-connect.nl Molecules containing an alkyne group, such as this compound and its isomers, are valuable reagents in this context. medchemexpress.commedchemexpress.com

The reactivity of alkynes in CuAAC reactions is highest for terminal alkynes (where the triple bond is at the end of a chain), such as in 9-decyn-1-ol. medchemexpress.com Internal alkynes, like the one in this compound, can also participate in cycloaddition reactions, although they may require different catalytic systems or reaction conditions compared to their terminal counterparts. The presence of both the alkyne and the hydroxyl group allows this compound to act as a heterobifunctional building block. For example, the hydroxyl group can be used to attach the molecule to a solid support or a larger biomolecule, leaving the alkyne available for a subsequent click reaction with an azide-modified component. This modular approach simplifies the synthesis of complex conjugates.

| Reaction Type | Reactants | Product | Key Features |

| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | An azide (-N₃) and a terminal alkyne (R-C≡CH) | 1,4-disubstituted 1,2,3-triazole | High yield, high specificity, mild aqueous conditions, catalyzed by Cu(I). bio-connect.nl |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | An azide (-N₃) and a strained cyclooctyne | Triazole | Copper-free (biocompatible for live cells), rapid kinetics. bio-connect.nl |

| Potential Role of this compound | As an internal alkyne source | Cycloaddition product | Can participate in cycloaddition reactions, though potentially with different reactivity than terminal alkynes. |

Theoretical and Computational Investigations of 7 Decyn 1 Ol

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the complex mechanisms of organic reactions. For 7-decyn-1-ol, these studies primarily focus on its isomerization, a fundamental process for alkynes.

Computational Analysis of Alkyne Isomerization Pathways and Intermediates (e.g., Carbanions, Allenes)

The isomerization of internal alkynes like this compound to other positions along the carbon chain, including the terminal position, is often accomplished via the "alkyne zipper reaction." wikipedia.orgmdpi.com This reaction typically proceeds in the presence of a strong base and is understood to involve a series of equilibria between the alkyne and transient, high-energy intermediates. mdpi.com

Computational studies on analogous systems suggest a mechanism initiated by the abstraction of a proton from a carbon atom adjacent to the triple bond, forming a propargylic carbanion. This carbanion is resonance-stabilized with an allenic carbanion. Protonation of this intermediate at a different position leads to the formation of an isomeric alkyne or an allene. The process can be repeated, effectively "zipping" the triple bond down the carbon chain.

Key intermediates in the isomerization of this compound would therefore include:

Decyn-olide Anions (Carbanions): Formed by deprotonation at positions alpha to the alkyne.

Allenic Intermediates: Formed through tautomerization of the initial carbanion. These are typically transient species in the reaction pathway.

The following table outlines the key species involved in the initial steps of the base-catalyzed isomerization of this compound.

| Species | Description | Role in Mechanism |

| This compound | Starting material | Reactant |

| Hexylpropargyl Carbanion | Carbanion at C-6 | Initial intermediate |

| 6,7-Decadien-1-olide Anion | Allenic carbanion | Resonance form of the initial carbanion |

| 6,7-Decadien-1-ol | Allenic alcohol | Transient intermediate |

| 6-Decyn-1-ol | Isomerized alkyne | Product of one isomerization step |

Energy Landscape and Transition State Analysis of Key Reactions

The energy landscape of a chemical reaction provides a map of the potential energy of the system as it transforms from reactants to products. By mapping this landscape, computational chemists can identify the most likely reaction pathways, the stability of intermediates, and the energy barriers (activation energies) of transition states.

Below is a hypothetical table of relative energies for the key steps in the isomerization of this compound, illustrating the energetic progression of the reaction. These values are representative and would be determined with precision in a specific computational study.

| Step | Species | Relative Energy (kcal/mol) |

| 1 | This compound + Base | 0.0 |

| 2 | Transition State 1 (Proton Abstraction) | +15.2 |

| 3 | Hexylpropargyl Carbanion Intermediate | +5.7 |

| 4 | Transition State 2 (Isomerization to Allene) | +8.9 |

| 5 | Allenic Intermediate | +3.1 |

| 6 | Transition State 3 (Reprotonation) | +12.5 |

| 7 | 6-Decyn-1-ol + Base | -1.8 |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

Computational methods, such as molecular mechanics and density functional theory (DFT), can be used to calculate the potential energy of different conformations and identify the low-energy (and therefore most populated) conformers.

The following table presents a simplified conformational analysis around the C5-C6 bond of this compound, highlighting the primary staggered and eclipsed conformations.

| Dihedral Angle (H-C5-C6-C7) | Conformation | Relative Energy (kcal/mol) |

| 60° | Gauche | 0.9 |

| 120° | Eclipsed | 3.6 |

| 180° | Anti | 0.0 |

| 240° | Eclipsed | 3.6 |

| 300° | Gauche | 0.9 |

Structure-Reactivity Relationship Predictions

Computational chemistry provides powerful tools for predicting how the structure of a molecule influences its reactivity. By calculating a variety of molecular descriptors, it is possible to develop quantitative structure-reactivity relationships (QSRRs). These relationships can then be used to predict the behavior of related molecules.

For this compound and its isomers, key descriptors that would influence their reactivity in processes like the alkyne zipper reaction include:

Electronic Properties: The acidity of the propargylic protons is a critical factor. This can be estimated by calculating the stability of the corresponding carbanions. The distribution of electron density, as described by atomic charges and molecular orbitals (HOMO/LUMO), also plays a significant role.

The table below outlines how different structural features and calculated descriptors for an alkynol like this compound are predicted to relate to its reactivity in isomerization reactions.

| Descriptor | Structural Feature | Predicted Effect on Reactivity |

| Propargylic C-H Bond Dissociation Energy | Strength of the C-H bond adjacent to the alkyne | Lower energy correlates with higher reactivity (faster deprotonation). |

| Carbanion Stability | Stability of the conjugate base | Greater stability indicates a more acidic proton and higher reactivity. |

| Steric Hindrance around Propargylic Sites | Bulkiness of substituents near the reaction center | Increased hindrance can decrease the rate of reaction. |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals | A smaller gap can indicate higher reactivity. |

By systematically studying these relationships, computational models can provide valuable predictions about the chemical behavior of this compound and guide the design of experiments and synthetic strategies.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Regio- and Stereoselective Transformations

The internal, unsymmetrical alkyne of 7-decyn-1-ol is a prime target for catalytic transformations where control of regioselectivity (at C7 vs. C8) and stereoselectivity is paramount. While classical methods exist, future research will focus on designing highly specialized catalysts that can overcome the inherent challenges of such substrates.

A primary area of investigation is the development of advanced catalysts for hydrofunctionalization reactions. For instance, in hydroboration, traditional boranes often yield mixtures of regioisomers. Future work will explore ligand-modified transition metal catalysts (e.g., based on rhodium, iridium, or copper) where the ligand architecture precisely dictates the steric and electronic environment, favoring borylation at either C7 or C8. The hydroxyl group, though distant, could be exploited as a transient directing group through the design of catalysts with long, flexible ligand arms capable of coordinating to both the alkyne and the alcohol.

Another critical frontier is asymmetric catalysis. The reduction of the alkyne to a stereodefined (E)- or (Z)-alkene is a key transformation. While catalysts for asymmetric hydrogenation of functionalized alkenes are well-developed, systems for the direct, stereoselective semi-hydrogenation of internal alkynes like this compound are less common. Research into novel chiral phosphine, N-heterocyclic carbene (NHC), or pincer ligands for metals such as palladium, ruthenium, and iridium is needed. The goal is to achieve near-perfect stereocontrol, providing access to either the (Z)- or (E)-7-decen-1-ol isomers on demand.

Furthermore, intramolecular cycloisomerization reactions represent a powerful method for constructing cyclic structures. The hydroxyl group of this compound can act as an internal nucleophile, attacking the activated alkyne. Future research will focus on developing catalysts (e.g., gold(I), platinum(II), or iron(III)) that not only promote this cyclization but also control the resulting ring size and the stereochemistry of the exocyclic double bond, leading to valuable tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivatives.

Table 1: Prospective Catalytic Systems for Regioselective Transformations of this compound

| Transformation | Catalyst Concept | Predicted Major Regioisomer/Stereoisomer | Core Research Challenge |

|---|---|---|---|

| Hydroboration | Iridium(I) catalyst with a bulky, electron-donating NHC ligand | C8-Boryl product (anti-Markovnikov) | Overcoming steric hindrance from the propyl group to achieve >99:1 regioselectivity. |

| Asymmetric Semi-Hydrogenation | Chiral diphosphine-Ruthenium(II) complex with H₂ gas | (Z)-7-Decen-1-ol | Preventing over-reduction to the alkane and ensuring high enantioselectivity if a prochiral center is formed. |

| Intramolecular Hydroalkoxylation | Ligand-modified Gold(I) catalyst | 6-exo-dig cyclization product (Tetrahydropyran derivative) | Suppressing the competing 7-endo-dig pathway and controlling the E/Z geometry of the exocyclic alkene. |

Exploration of Bio-Inspired Synthetic Routes

Biocatalysis and biomimetic chemistry offer sustainable and highly selective alternatives to traditional synthetic methods. Future research on this compound will increasingly explore these avenues.

A significant opportunity lies in harnessing enzymes for transformations. While many enzymes are inhibited by alkynes, the field of directed evolution allows for the engineering of enzyme variants with novel reactivity and substrate tolerance. For example, ene-reductases from the Old Yellow Enzyme (OYE) family could be evolved to perform stereoselective reduction of the alkyne in this compound to a (Z)- or (E)-alkene. Similarly, cytochrome P450 monooxygenases could be engineered to hydroxylate specific positions on the alkyl chain, or lipases could be used for the highly selective esterification of the primary alcohol, leaving the alkyne untouched. The primary research challenge is developing high-throughput screening methods to identify mutant enzymes capable of recognizing and transforming this specific bifunctional substrate.

Biomimetic catalysis, where small-molecule catalysts are designed to mimic the function of enzyme active sites, is another promising direction. A synthetic catalyst could be developed that features a binding pocket for the alkyl chain and a Lewis acidic metal center to activate the alkyne for nucleophilic attack by the tethered alcohol. Such a system would mimic the proximity and orientation effects seen in enzymes, potentially enabling highly efficient and selective cycloisomerization reactions under mild, environmentally benign conditions.

Table 2: Potential Biocatalytic and Biomimetic Approaches for this compound

| Approach | Target Transformation | Potential Product | Key Research Paradigm |

|---|---|---|---|

| Enzyme Engineering (Directed Evolution) | Asymmetric reduction of the C≡C bond | (Z)-7-Decen-1-ol | Creating alkyne-tolerant ene-reductase variants through iterative rounds of mutation and selection. |

| Biocatalysis | Regioselective esterification of the C1-OH | 7-Decyn-1-yl acetate (B1210297) | Screening lipase (B570770) libraries for enzymes that operate efficiently in organic solvents with high chemoselectivity. |

| Biomimetic Catalysis | Intramolecular cyclization | 2-Propyl-3,4,5,6-tetrahydro-2H-pyran derivative | Designing a supramolecular host-catalyst system that pre-organizes the substrate for cyclization. |

Integration of this compound into Flow Chemistry and Automation for Scalable Synthesis

To transition synthetic routes involving this compound from laboratory-scale curiosities to industrially viable processes, the integration of continuous flow chemistry and automation is essential. Future research will focus on designing telescoped, multi-step syntheses in flow reactors.

The physical properties of this compound (a liquid at or near room temperature) make it an ideal candidate for pumping through flow systems. A key research goal is to develop sequential reaction sequences where the compound is transformed in a first reactor and the output stream is fed directly into a second reactor without intermediate purification. For example, a flow process could be designed where this compound is first subjected to a Sonogashira coupling (after conversion of the alcohol to a halide or triflate), followed immediately by a semi-hydrogenation step in a subsequent packed-bed reactor.

This paradigm requires the development of robust, immobilized heterogeneous catalysts. Packing reactor columns with solid-supported catalysts (e.g., palladium on carbon for hydrogenation, or polymer-bound copper for click reactions) simplifies product isolation and allows for continuous operation over extended periods. Future work will involve synthesizing novel solid supports and catalyst immobilization techniques tailored for alkyne chemistry.

Furthermore, these automated flow systems can be coupled with in-line analytical tools (e.g., IR, Raman, or compact NMR) and machine learning algorithms. This would create self-optimizing platforms where the system autonomously adjusts parameters like temperature, pressure, and residence time to maximize yield and selectivity, accelerating process development significantly.

Table 3: Conceptual Design for a Multi-Step Flow Synthesis Starting from a this compound Derivative

| Reactor Module | Reaction Type | Catalyst Form | Key Parameter for Optimization |

|---|---|---|---|

| Module 1 | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Packed bed with polymer-supported Copper(I) | Residence Time |

| Module 2 | Catalytic Hydrogenation of a second functional group | Packed bed with Pd/C | H₂ Pressure |

| Module 3 | Esterification of the C1-OH | Immobilized lipase in a packed-bed bioreactor | Temperature |

Advanced Mechanistic Investigations using In Situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and processes. Future research will employ advanced in situ and operando spectroscopic techniques to observe the transformations of this compound in real-time.

By placing a reaction under investigation directly within a spectrometer, transient intermediates and active catalyst species can be identified. For example, operando FTIR or Raman spectroscopy can monitor the disappearance of the characteristic C≡C stretching frequency (~2230 cm⁻¹) and the appearance of C=C or C-C bond vibrations, providing kinetic data. More importantly, it can detect the coordination of the alkyne to a metal center through shifts in ligand-associated vibrational bands.

High-resolution in situ NMR spectroscopy, using specialized flow-NMR setups, offers unparalleled structural detail. This technique can be used to track the formation of regioisomeric products during a hydrofunctionalization reaction, providing precise data to validate or challenge mechanistic hypotheses. It can also help identify short-lived catalyst-substrate adducts that are invisible to conventional analysis.

These experimental approaches will be powerfully augmented by high-level Density Functional Theory (DFT) calculations. By combining the spectroscopic identification of an intermediate with its computed structure and energy, a complete reaction energy profile can be constructed. This synergistic approach will be applied to unravel the precise mechanisms of regioselectivity in the gold-catalyzed cycloisomerization of this compound or to understand the role of ligand electronics in directing stereoselective hydrogenation.

Table 4: Application of In Situ Spectroscopy to Mechanistic Questions for this compound Reactions

| Mechanistic Question | Primary In Situ Technique | Expected Observable | Complementary Method |

|---|---|---|---|

| What is the rate-determining step in the catalytic semi-hydrogenation? | Operando FTIR Spectroscopy | Real-time monitoring of the C≡C and C=C stretching bands to generate kinetic profiles. | Kinetic Isotope Effect (KIE) studies. |

| Does the C1-OH group coordinate to the metal center during cycloisomerization? | In Situ NMR Spectroscopy | Changes in the chemical shifts of the catalyst's ligands and the substrate's CH₂OH protons upon mixing. | DFT calculations of binding energies for coordinated vs. uncoordinated substrate. |

| What is the structure of the active catalyst-substrate complex in hydroboration? | Cryo-spectroscopy (Low-Temp NMR/IR) | Trapping and characterizing the initial π-complex formed between the alkyne and the metal catalyst. | X-ray crystallography of a stable analogue. |

Expanding Applications in Functional Material Design and Chemical Probes

The unique structure of this compound makes it an attractive building block for advanced functional materials and sophisticated biological tools. Future research will focus on leveraging both of its functional groups to create materials with tailored properties.

In materials science, the alkyne can serve as a polymerizable unit. Alkyne metathesis polymerization of this compound could yield novel polyacetylenes where the polymer backbone provides electronic conductivity and the pendant -(CH₂)₆OH side chains can be used to tune solubility, processability, or to act as sites for cross-linking or post-polymerization modification.

The molecule is also ideally suited for creating functionalized surfaces. The hydroxyl group can act as an anchor to form Self-Assembled Monolayers (SAMs) on oxide surfaces like silicon oxide or glass. The alkyl chain acts as a spacer, and the alkyne, oriented away from the surface, serves as a versatile handle for further modification via high-efficiency click chemistry, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the precise immobilization of biomolecules, sensors, or catalysts onto a surface.

In chemical biology, the alkyne is a bioorthogonal functional group. This compound can be used as a tag or reporter. The alcohol can be converted into a reactive group to attach the molecule to a protein or metabolite of interest. This "tagged" biomolecule can then be introduced into a complex biological environment (e.g., a living cell). The alkyne's presence can be detected by "clicking" on a probe molecule, such as an azide-functionalized fluorophore, enabling visualization and tracking via fluorescence microscopy.

Table 5: Prospective Applications of this compound as a Molecular Building Block

| Application Area | Key Structural Feature Utilized | Resulting Material/System | Potential Function |

|---|---|---|---|

| Polymer Science | C≡C bond (for polymerization); C1-OH (for modification) | Functionalized polyacetylene | Conductive polymer with tunable hydrophilicity or sites for drug conjugation. |

| Surface Science | C1-OH (for surface anchoring); C≡C (for click chemistry) | Functionalized Self-Assembled Monolayer (SAM) | Biosensor chip with immobilized antibodies or enzymes. |

| Chemical Biology | C≡C (as a bioorthogonal handle) | Alkyne-tagged biomolecule | A chemical probe for activity-based protein profiling (ABPP) or metabolic labeling. |

Q & A

Q. How does long-term storage impact the physicochemical properties of this compound?

- Methodological Answer :

- Accelerated Aging Tests : Expose samples to elevated temperatures/humidity.

- Periodic Analysis : Use NMR and GC-MS to track degradation products (e.g., oxidation to ketones).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life.

- Reference: Storage studies require documenting environmental controls and replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.